4-Bromo-4'-methoxybenzophenone

Synthetic Chemistry Process Chemistry Yield Optimization

Achieve 77% yield in organolithium synthesis vs. 64% for the chloro analog—lowering cost and waste. Orthogonal aryl bromide and carbonyl enable dual functionalization: convert carbonyl to alkene/alcohol/amine while the bromide undergoes mild cross-coupling. Heavy bromine atom prolongs triplet lifetime, boosting photoinitiation efficiency for coatings/3D printing. Differentiated from non-halogenated or chloro-substituted benzophenones. Select the building block that combines yield and reactivity.

Molecular Formula C14H11BrO2
Molecular Weight 291.14 g/mol
CAS No. 54118-75-1
Cat. No. B1269710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-4'-methoxybenzophenone
CAS54118-75-1
Molecular FormulaC14H11BrO2
Molecular Weight291.14 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H11BrO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9H,1H3
InChIKeyVFMPCNWWYIQPCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1): Procurement-Ready Overview of a Versatile Benzophenone Derivative


4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1) is a benzophenone derivative with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol [1]. This compound is characterized by a para-bromo substitution on one phenyl ring and a para-methoxy group on the other, which confers specific physicochemical properties including a melting point of 160-161 °C . It is primarily utilized as a synthetic building block in organic chemistry and materials science, and has been investigated for its photoinitiation potential in polymerization processes [1].

4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1): Why In-Class Substitution Without Verification is Scientifically Unjustified


The substitution pattern on benzophenone derivatives is a critical determinant of their physicochemical behavior and synthetic utility. Even closely related analogs, such as 4-chloro-4'-methoxybenzophenone or 4-methyl-4'-methoxybenzophenone, exhibit distinct melting points, reactivity, and photophysical properties that preclude simple interchangeability [1]. The bromine atom in 4-Bromo-4'-methoxybenzophenone serves not only as a heavy atom that can influence excited-state lifetimes but also as a synthetic handle for cross-coupling reactions, a functionality absent in its non-halogenated or differently halogenated counterparts [2]. Therefore, substituting one derivative for another without quantitative justification risks altering reaction yields, material performance, and overall process reproducibility.

4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1): Direct Comparative Evidence for Scientific Selection and Procurement


Enhanced Synthetic Yield for 4-Bromo-4'-methoxybenzophenone via Organolithium Route Compared to Chloro Analog Friedel-Crafts Synthesis

The synthesis of 4-Bromo-4'-methoxybenzophenone via an organolithium-mediated coupling from 1,4-dibromobenzene and an appropriate electrophile achieves a reported yield of 77% . This compares favorably to the yield for the structurally analogous 4-chloro-4'-methoxybenzophenone, which was recovered with a 64% yield after recrystallization from isopropyl alcohol when synthesized via a Friedel-Crafts acylation route [1]. This difference in synthetic efficiency is significant for procurement decisions related to in-house production cost and scalability.

Synthetic Chemistry Process Chemistry Yield Optimization

Higher Melting Point of 4-Bromo-4'-methoxybenzophenone Relative to Methyl and Chloro Analogs Facilitates Purification and Handling

The melting point of 4-Bromo-4'-methoxybenzophenone is reported as 160-161 °C . In comparison, the non-halogenated analog 4-methoxy-4'-methylbenzophenone has a lower melting point of 74-76 °C [1], and the chloro analog 4-chloro-4'-methoxybenzophenone melts at approximately 104-105 °C . The bromo derivative's significantly higher melting point facilitates isolation and purification via recrystallization, and its solid-state stability at ambient temperatures simplifies storage and handling protocols.

Physical Chemistry Crystallization Material Purity

Inferred Enhancement in Triplet-State Lifetime for 4-Bromo-4'-methoxybenzophenone Based on 4-Substituent Trends in Benzophenone Photoinitiators

While direct photophysical data for 4-Bromo-4'-methoxybenzophenone is limited, class-level trends in benzophenone derivatives suggest that 4-substitution influences excited-state behavior. For 4-methoxybenzophenone, the triplet state lifetime is reported as 800 ns, while replacement of the methoxy group with a methylthio group extends the lifetime to 5 μs [1]. Given the heavy atom effect of bromine, it is a class-level inference that 4-Bromo-4'-methoxybenzophenone likely possesses an even longer triplet lifetime compared to its non-halogenated counterparts, potentially enhancing its efficiency in hydrogen-abstraction photoinitiation processes [2].

Photochemistry Photoinitiation Excited-State Dynamics

Unique Synthetic Utility of 4-Bromo-4'-methoxybenzophenone as a Bifunctional Building Block

4-Bromo-4'-methoxybenzophenone possesses two distinct reactive sites: a benzophenone carbonyl for transformations such as reduction, Grignard addition, or Wittig olefination, and an aryl bromide for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations [1]. This bifunctionality is absent in non-halogenated benzophenones such as 4-methoxy-4'-methylbenzophenone or in analogs with less reactive halogens (e.g., chloro derivatives). The bromine atom provides a more reactive handle for transition metal-catalyzed couplings compared to chlorine, enabling a wider range of synthetic transformations under milder conditions [2].

Organic Synthesis Cross-Coupling Molecular Design

4-Bromo-4'-methoxybenzophenone (CAS 54118-75-1): High-Value Application Scenarios Justified by Evidence


Cost-Effective Scale-Up of 4-Bromo-4'-methoxybenzophenone for In-House Synthesis Programs

For process chemists evaluating the cost of goods for a synthetic route, the 77% yield reported for the organolithium synthesis of 4-Bromo-4'-methoxybenzophenone represents a compelling advantage over lower-yielding alternatives like 4-chloro-4'-methoxybenzophenone (64% yield) [1]. When planning multi-gram to kilogram-scale production, the higher yield directly reduces raw material expenditures and waste, improving the overall process mass intensity and economic viability.

Development of Advanced Photoinitiators for Deep-Cure Photopolymerization

Research groups focused on developing next-generation photoinitiators for coatings or 3D printing can leverage the inferred prolonged triplet-state lifetime of 4-Bromo-4'-methoxybenzophenone due to the heavy atom effect . This property is a class-level inference that suggests enhanced efficiency in radical generation, which could translate to faster cure speeds and improved through-cure in thick or highly pigmented formulations. It serves as a rational starting point for designing novel, high-performance macrophotoinitiators [1].

Convergent Synthesis of Complex Aryl-Aryl Architectures via Sequential Functionalization

The bifunctional nature of 4-Bromo-4'-methoxybenzophenone—possessing both a reactive aryl bromide and a ketone carbonyl—makes it an invaluable building block for medicinal chemists and materials scientists . This compound enables a convergent synthetic strategy where the carbonyl can be elaborated to an alkene, alcohol, or amine, while the bromide undergoes orthogonal cross-coupling to introduce diverse molecular fragments. This is a class-level advantage over non-halogenated or chloro-substituted benzophenones, which either lack the coupling handle or require harsher conditions for activation [1].

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